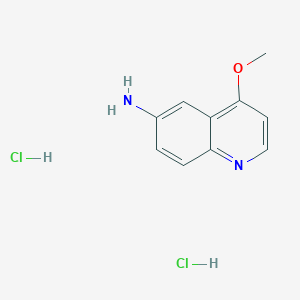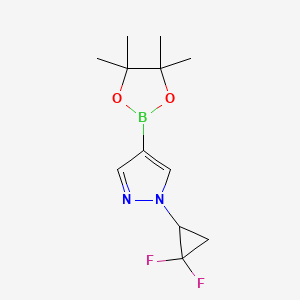
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a unique combination of a difluorocyclopropyl group and a dioxaborolan-2-yl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Difluorocyclopropyl Group: This step often involves the reaction of a suitable precursor with a difluorocarbene source under controlled conditions to form the difluorocyclopropyl group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Attachment of the Dioxaborolan-2-yl Group: The final step involves the coupling of the difluorocyclopropyl-substituted pyrazole with a boronic acid derivative to introduce the dioxaborolan-2-yl group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, where it can react with nucleophiles to form new boron-containing compounds.
Oxidation and Reduction Reactions: The pyrazole ring and the difluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as polymers and advanced composites.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application
Binding to Active Sites: The compound can bind to the active sites of enzymes or receptors, inhibiting or modulating their activity.
Formation of Reactive Intermediates: In some cases, the compound may form reactive intermediates that can interact with biological molecules, leading to specific biological effects.
Modulation of Signaling Pathways: The compound may influence cellular signaling pathways by interacting with key proteins or other molecules involved in these pathways.
Comparación Con Compuestos Similares
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
This compound: This compound is unique due to the presence of both the difluorocyclopropyl group and the dioxaborolan-2-yl group, which confer specific reactivity and properties.
Other Difluorocyclopropyl Compounds: Compounds with difluorocyclopropyl groups may share some reactivity but lack the boronic acid moiety, limiting their use in coupling reactions.
Other Boronic Acid Derivatives:
Propiedades
Fórmula molecular |
C12H17BF2N2O2 |
|---|---|
Peso molecular |
270.09 g/mol |
Nombre IUPAC |
1-(2,2-difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H17BF2N2O2/c1-10(2)11(3,4)19-13(18-10)8-6-16-17(7-8)9-5-12(9,14)15/h6-7,9H,5H2,1-4H3 |
Clave InChI |
VJSUWMAJEYNKRT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC3(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


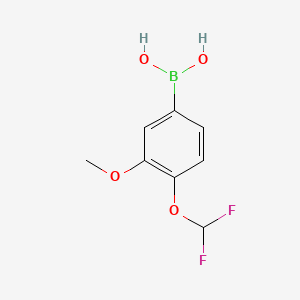
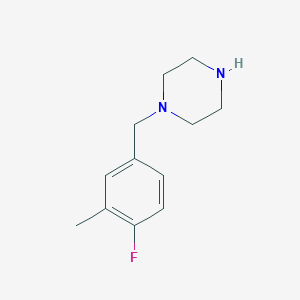
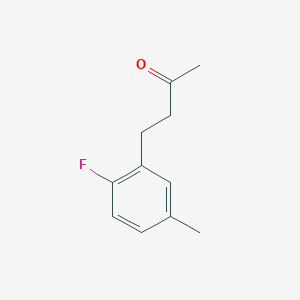
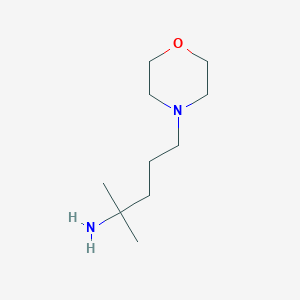
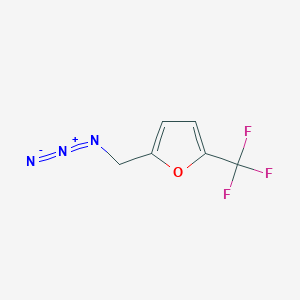
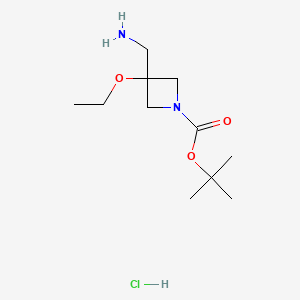

![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
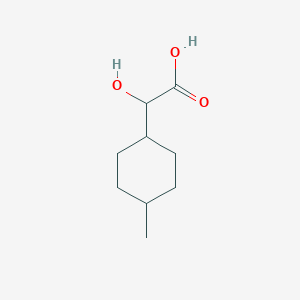
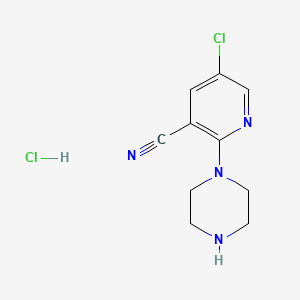
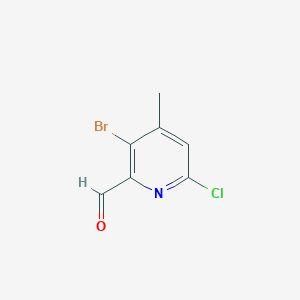
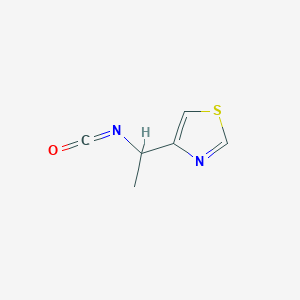
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
